Ecopipam - 112108-01-7

Ecopipam

Catalog Number: EVT-267039
CAS Number: 112108-01-7
Molecular Formula: C19H20ClNO
Molecular Weight: 313.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ecopipam (SCH 39166) is a selective dopamine D1 receptor antagonist. [, , , , , , , , , , , ]. It is classified as a benzazepine derivative and has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders [, , , , , , , ]. In scientific research, Ecopipam serves as a valuable tool for exploring the role of dopamine D1 receptors in various physiological and behavioral processes [, , , ].

Mechanism of Action

Ecopipam exerts its effects by selectively blocking dopamine D1 receptors [, , , , , , , , , , , ]. By antagonizing these receptors, Ecopipam inhibits the downstream signaling pathways mediated by dopamine binding to the D1 receptor subtype [, , , , ].

Applications
  • Investigating Ethanol Reward: Ecopipam attenuated ethanol reward in mice without significantly affecting water reward, suggesting potential as a pharmacological tool for alcohol abuse treatment [].

  • Exploring Nicotine's Subjective Effects: Ecopipam did not block the subjective effects of nicotine in cocaine abusers, suggesting that the cocaine-like effects of nicotine may not be solely mediated by D1 receptors [, ].

  • Understanding Tourette Syndrome: Studies in children and adolescents with Tourette Syndrome indicate that Ecopipam can reduce tic severity, offering a potential alternative to traditional antipsychotics [, , , , , ].

  • Modeling Restless Legs Syndrome: While not demonstrating significant efficacy in a small study, Ecopipam was well-tolerated in patients with Restless Legs Syndrome, warranting further investigation [].

  • Exploring Stuttering Treatments: Preliminary findings from an open-label pilot study suggest that Ecopipam might be a potential treatment option for stuttering in adults [].

  • Studying Gambling Disorder: A single-blind study showed that Ecopipam might be beneficial for managing gambling disorder, suggesting the need for further investigation through placebo-controlled, double-blind studies [].

  • Understanding the Role of the Dorsal Striatum in Autism: Research in rodent models suggests that Ecopipam, alongside other pharmacological agents, could potentially modulate behavioral changes induced by functional deficits in ASD-related genes within the dorsal striatum [].

  • Analyzing Sedative-Hypnotic Effects: In silico bioactivity profiling and in vivo studies in rats revealed previously undocumented sedative-hypnotic effects of Ecopipam [].

  • Investigating Cerebellar Ataxia: Research using humanized CYP2C19 transgenic mice, which exhibit cerebellar ataxia, showed that Ecopipam did not ameliorate motor impairments despite the presence of hyperdopaminergism in these animals [].

  • Investigating Effort-Related Decision Making: Studies in rats using a progressive ratio/chow feeding task demonstrated that Ecopipam, similar to other dopamine antagonists, can influence effort-based decision making, highlighting its potential for studying motivational deficits in conditions like depression [].

  • Understanding Self-Injurious Behavior in Lesch-Nyhan Syndrome: Preliminary evidence suggests that Ecopipam might offer a potential treatment avenue for self-injurious behavior in Lesch-Nyhan Syndrome, although further research is necessary due to unanticipated side effects observed in a clinical trial [, ].

Bupropion

Relevance: Bupropion is discussed in two contexts relevant to Ecopipam. First, it is mentioned as an example of a centrally acting anti-obesity drug that targets monoamine systems, primarily affecting norepinephrine and dopamine []. Second, it is highlighted for its ability to reverse effort-related decision-making impairments induced by the vesicular monoamine transporter 2 (VMAT-2) inhibitor tetrabenazine, a model relevant to studying the motivational deficits observed in depression []. Ecopipam, while not an antidepressant, is also a dopamine antagonist and has shown some efficacy in treating motivational deficits.

Cocaine

Relevance: Multiple papers discuss the use of Ecopipam in the context of treating cocaine addiction. Research has shown that Ecopipam can attenuate the euphoric effects of cocaine [] and reduce self-reported cravings for cocaine [, ]. This suggests that Ecopipam's dopamine D1 receptor antagonism may interfere with the rewarding effects of cocaine, making it a potential therapeutic target for cocaine addiction treatment.

D-Cycloserine

Relevance: D-Cycloserine is mentioned as an NMDA receptor agonist that can rescue behavioral changes induced by striatal inhibition of methyl-CpG binding protein 2 (MeCP2) and tuberous sclerosis complex 1 (TSC1) []. This research focuses on understanding the role of the dorsal striatum in autism spectrum disorder (ASD) and explores potential therapeutic targets. While Ecopipam is not directly mentioned in this context, it is relevant as a dopamine antagonist that might modulate similar pathways in the brain, particularly considering the role of dopamine in regulating striatal function.

Fenobam

Relevance: Fenobam is discussed alongside D-Cycloserine for its ability to rescue behavioral changes induced by striatal inhibition of MeCP2 and TSC1 []. This further highlights the potential role of glutamate dysregulation in the dorsal striatum in ASD and suggests that modulating glutamate signaling, either through NMDA receptors or mGluR5 receptors, might offer therapeutic benefits. While Ecopipam's primary mechanism is dopamine antagonism, its effects on striatal function could indirectly influence glutamate signaling, making Fenobam's mechanism relevant for comparison.

Fluphenazine

Relevance: Fluphenazine is mentioned alongside Aripiprazole as a dopamine receptor antagonist that has shown potential efficacy in treating Tourette syndrome []. While both drugs and Ecopipam target the dopaminergic system, Fluphenazine primarily blocks D2 receptors, differing from Ecopipam's selective D1 antagonism.

Haloperidol

Relevance: Haloperidol's relevance to Ecopipam lies in its use as a dopamine antagonist in studying effort-related decision-making in rats []. The study investigated the effects of various dopamine antagonists, including Haloperidol, on a progressive ratio/chow feeding task. The results showed that Haloperidol reduced work output but not food intake, suggesting a specific effect on effort-related behavior. While Ecopipam was not tested in this specific study, the findings highlight the broader role of dopamine antagonism in modulating motivation and effort-related decision-making, a research area relevant to Ecopipam's potential applications.

Nicotine

Relevance: Nicotine is studied in relation to Ecopipam to understand whether dopamine D1 receptors mediate the subjective effects of nicotine, which share similarities with the subjective effects of cocaine [, ]. Researchers found that Ecopipam pretreatment did not attenuate the subjective effects of intravenously administered nicotine in cocaine abusers, contrasting with previous findings showing that Ecopipam blocked the subjective effects of cocaine [, ]. This suggests that while D1 receptors play a role in cocaine's effects, they might not be as crucial for mediating nicotine's subjective effects.

Pimozide

Relevance: Pimozide is relevant to Ecopipam due to its use in a study investigating the effects of deep brain stimulation (DBS) on tremor in rat models of Parkinson's disease []. The study found that DBS of the subthalamic nucleus reduced tremulous jaw movements induced by various drugs, including the dopamine D2 antagonist pimozide. This research highlights the potential of DBS as a treatment for tremor and the complex interplay between DBS and dopaminergic medications like pimozide. While Ecopipam was not used in this study, the findings contribute to a broader understanding of dopaminergic modulation of tremor, a research area relevant to Ecopipam's potential applications.

SCH23390

Relevance: SCH23390 is included in a study examining the role of the dorsal striatum in autism spectrum disorder (ASD) []. The study found that SCH23390, a dopamine D1 antagonist, rescued behavioral changes induced by striatal inhibition of MeCP2 and TSC1, suggesting a potential therapeutic target for ASD symptoms. This finding is particularly relevant to Ecopipam, another selective dopamine D1 antagonist, as it highlights the potential of targeting D1 receptors for treating behavioral and social deficits associated with ASD.

Tetrabenazine

Relevance: Tetrabenazine is relevant to Ecopipam in the context of studying effort-related decision-making and motivation []. Research shows that tetrabenazine, a VMAT-2 inhibitor, impairs effort-related decision-making in rats, mimicking the motivational deficits observed in depression []. This study aimed to establish an animal model for studying the motivational symptoms of depression and investigating potential therapeutic interventions. While Ecopipam was not directly tested in this specific study, it is relevant as a dopamine antagonist that could potentially modulate similar pathways involved in motivation and effort-related behavior.

Properties

CAS Number

112108-01-7

Product Name

Ecopipam

IUPAC Name

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol

Molecular Formula

C19H20ClNO

Molecular Weight

313.8 g/mol

InChI

InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1

InChI Key

DMJWENQHWZZWDF-PKOBYXMFSA-N

SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

6,7,7a,8,9,13b-hexahydro-3-chloro-2-hydroxy-N-methyl-5H-benzo(d)naphtho-(2,1b)azepine
ecopipam
Sch 39166
Sch-39166
Sch39166

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.